2-Dimethoxyphosphoryl-2-methyloxirane
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Overview
Description
2-Dimethoxyphosphoryl-2-methyloxirane is an organophosphorus compound known for its unique chemical structure and reactivity. It is characterized by the presence of a phosphoryl group attached to an oxirane ring, making it a versatile intermediate in organic synthesis. The compound’s molecular formula is C5H11O4P, and it has a molecular weight of 166.11 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Dimethoxyphosphoryl-2-methyloxirane typically involves the reaction of dimethyl phosphite with epichlorohydrin under basic conditions. The reaction proceeds via nucleophilic substitution, where the phosphite anion attacks the epoxide ring of epichlorohydrin, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-Dimethoxyphosphoryl-2-methyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine oxides.
Substitution: Nucleophilic substitution reactions are common, where the oxirane ring opens to form different phosphorylated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include phosphonic acids, phosphine oxides, and various phosphorylated derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Dimethoxyphosphoryl-2-methyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals and agrochemicals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Dimethoxyphosphoryl-2-methyloxirane involves its ability to interact with nucleophiles due to the electrophilic nature of the oxirane ring. The phosphoryl group enhances its reactivity, allowing it to form stable phosphorylated products. These interactions are crucial in its applications in organic synthesis and potential biological activity .
Comparison with Similar Compounds
2-Dimethoxyphosphoryl-2-methylpentan-4-one: Known for its use in medicinal chemistry.
2-Dimethoxyphosphoryl-2-methylbutane: Utilized in industrial applications.
Uniqueness: 2-Dimethoxyphosphoryl-2-methyloxirane stands out due to its unique combination of an oxirane ring and a phosphoryl group, which imparts distinct reactivity and versatility in various chemical reactions .
Properties
CAS No. |
36432-35-6 |
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Molecular Formula |
C5H11O4P |
Molecular Weight |
166.11 g/mol |
IUPAC Name |
2-dimethoxyphosphoryl-2-methyloxirane |
InChI |
InChI=1S/C5H11O4P/c1-5(4-9-5)10(6,7-2)8-3/h4H2,1-3H3 |
InChI Key |
VMXHVPOWGYHFNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)P(=O)(OC)OC |
Origin of Product |
United States |
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